phosphoribosyl-AMP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

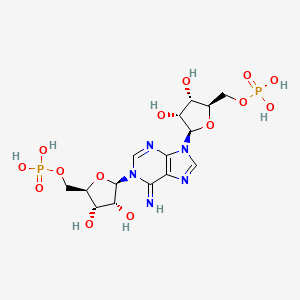

1-(5-phospho-beta-D-ribosyl)-5'-AMP is an AMP-sugar in which the hydrogen at position 1 of AMP is substituted by a 5-phospho-beta-D-ribosyl group. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 1-(5-phosphonato-beta-D-ribosyl)-5'-AMP(4-).

Scientific Research Applications

Enzymatic Role in Histidine Biosynthesis

Phosphoribosyl-AMP Cyclohydrolase Activity

PR-AMP is a substrate for the enzyme this compound cyclohydrolase, which catalyzes a crucial step in histidine biosynthesis. This enzyme facilitates the conversion of PR-AMP into various intermediates necessary for synthesizing histidine, highlighting its essential role in amino acid metabolism .

Case Study: Enzyme Mechanism

Research on the enzyme from Methanobacterium thermoautotrophicum revealed that it employs a zinc-mediated mechanism for catalysis, involving conserved cysteine residues at its active site . Mutagenesis studies demonstrated that modifications to these cysteines significantly affect enzymatic activity, underscoring the importance of PR-AMP in maintaining proper enzyme function.

Drug Development Target

Potential Antibiotic Applications

PR-AMP and its associated enzymes have been identified as potential targets for antibiotic development. For instance, the bifunctional enzyme phosphoribosyl-ATP pyrophosphohydrolase/phosphoribosyl-AMP cyclohydrolase has been studied for its role in producing intermediates that are critical for bacterial survival . Inhibitors designed to target this enzyme could lead to novel antibiotics effective against pathogens like Acinetobacter baumannii.

Data Table: Inhibitor Design Insights

| Compound Name | Target Enzyme | Mechanism of Action | Potential Application |

|---|---|---|---|

| PRADP | HisIE | Competitive Inhibition | Antibiotic Development |

| PRAMP | HisIE | Substrate Mimic | Antimicrobial Research |

Metabolic Engineering

Utilization in Synthetic Biology

PR-AMP is increasingly being utilized in synthetic biology for metabolic engineering applications. By manipulating pathways involving PR-AMP, researchers can enhance the production of desired metabolites or even engineer organisms to produce novel compounds. This is particularly relevant in the context of producing amino acids and nucleotides more efficiently .

Case Study: Metabolic Pathway Optimization

In a study focused on optimizing histidine biosynthesis pathways, researchers employed engineered strains of Escherichia coli that overexpressed enzymes involved in PR-AMP metabolism. This led to a significant increase in histidine yield, demonstrating the practical applications of PR-AMP manipulation in industrial biotechnology .

Biochemical Research and Insights

Understanding Enzyme Kinetics

The study of PR-AMP has provided valuable insights into enzyme kinetics and mechanisms. For example, research has shown that the reaction rates involving PR-AMP can be influenced by pH and solvent conditions, which are critical for understanding metabolic control mechanisms within cells .

Data Table: Kinetic Parameters of PR-AMP Reactions

| Parameter | Value | Description |

|---|---|---|

| k_cat | Varies | Turnover number under specific conditions |

| K_M | Varies | Michaelis constant indicating substrate affinity |

| pH Dependence | Observed | Reaction rates increase with higher pH |

Q & A

Basic Research Questions

Q. What is the role of phosphoribosyl-AMP in histidine biosynthesis, and how can its metabolic intermediates be experimentally tracked?

this compound (PR-AMP) is a key intermediate in histidine biosynthesis, formed via the hydrolysis of phosphoribosyl-ATP (PR-ATP) by phosphoribosyl-ATP pyrophosphatase (HisE). PR-AMP is subsequently converted to phosphoribosyl-formimino-AICAR-phosphate (ProFAR) by this compound cyclohydrolase (HisI) . To track intermediates, use two-dimensional thin-layer chromatography (2D-TLC) for separation and quantification, as demonstrated in polymer analysis of PARP-2 reaction products . Stable isotope labeling combined with mass spectrometry can further resolve dynamic flux in pathway intermediates.

Q. What methodologies are recommended for detecting and quantifying PR-AMP in enzymatic assays?

PR-AMP detection requires high-performance liquid chromatography (HPLC) or capillary electrophoresis paired with UV/Vis or fluorescence detection. For quantification, standardize assays using purified PR-AMP as a reference. Ensure reaction quenching with rapid acidification (e.g., 10% trichloroacetic acid) to halt enzymatic activity. Analytical validation should include spike-recovery experiments and calibration curves to confirm linearity and sensitivity .

Advanced Mechanistic and Structural Questions

Q. How do bifunctional enzymes like HisIE in plants reconcile PR-ATP pyrophosphatase and PR-AMP cyclohydrolase activities?

Bifunctional HisIE enzymes (e.g., in Arabidopsis thaliana) employ distinct catalytic domains for sequential reactions. Structural studies using X-ray crystallography or cryo-EM reveal conserved motifs: a Rossmann fold for pyrophosphatase activity and a TIM-barrel domain for cyclohydrolase activity . Mutagenesis (e.g., HisIE truncations) can dissect domain-specific roles. Compare kinetic parameters (Km, kcat) of monofunctional vs. bifunctional variants to evaluate evolutionary advantages of fusion .

Q. What structural features of PR-AMP cyclohydrolase (HisI) enable its unique metalloenzyme activity?

HisI from Methanococcus vannielii exhibits a zinc-binding motif critical for hydrolyzing the N1–C6 bond of PR-AMP. Use MALDI-TOF mass spectrometry to confirm metal cofactor stoichiometry and extended X-ray absorption fine structure (EXAFS) to characterize coordination geometry. SDS-PAGE anomalies (e.g., multiple bands due to self-cleavage) require N-terminal sequencing and peptide mapping to validate protein integrity .

Q. How can sequence divergence in HisI orthologs inform functional studies across species?

Employ PSI-BLAST to identify conserved residues in HisI homologs. For example, align sequences from E. coli (bifunctional HisIE), Methanococcus (monofunctional HisI), and plants to pinpoint catalytic residues. Phylogenetic analysis reveals evolutionary divergence, with bifunctionality arising in bacteria and plants via gene fusion events . Test functional conservation by expressing divergent orthologs in knockout microbial strains and assaying complementation.

Q. Methodological Challenges and Data Interpretation

Q. How should researchers resolve discrepancies in reported enzymatic activities of HisI across studies?

Discrepancies (e.g., monofunctional vs. bifunctional HisI) arise from species-specific adaptations. Address this by:

Standardizing assay conditions (pH, temperature, cofactors like Zn²⁺).

Validating enzyme purity via SDS-PAGE and size-exclusion chromatography .

Cross-referencing kinetic data with structural models (e.g., Shigella flexneri HisIE crystal structure) to correlate active-site mutations with activity loss .

Q. What experimental designs are optimal for studying PR-AMP-related gene regulation in microbial systems?

Use RNA-seq or qPCR to profile gene expression under histidine-limited conditions. For example, Rumex madaio studies revealed a 50% reduction in HisIE expression under stress, suggesting feedback regulation . Pair this with knockout/knockdown models (e.g., CRISPR-Cas9) to assess pathway essentiality. Metabolomic profiling (e.g., LC-MS/MS) can link gene expression changes to PR-AMP accumulation .

Q. Emerging Research Directions

Q. Can PR-AMP cyclohydrolase serve as a target for antimicrobial development?

HisI is essential in pathogens lacking histidine uptake systems (e.g., Mycobacterium tuberculosis). Screen inhibitors using high-throughput enzymatic assays with recombinant HisI. Validate hits via minimum inhibitory concentration (MIC) testing and time-kill curves . Structural modeling (e.g., molecular docking) can optimize inhibitor binding to the active site .

Q. How do extremophiles adapt HisI functionality under high-temperature conditions?

Study thermostable HisI from Aquifex aeolicus using differential scanning calorimetry (DSC) to measure melting temperatures (Tm). Compare salt-bridge networks and hydrophobic core packing in crystal structures to mesophilic orthologs. Directed evolution (e.g., error-prone PCR) can identify stabilizing mutations .

Q. Data Reproducibility and Validation

Properties

Molecular Formula |

C15H23N5O14P2 |

|---|---|

Molecular Weight |

559.32 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(33-14)1-31-35(25,26)27)20(3-17-7)15-11(24)9(22)6(34-15)2-32-36(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |

InChI Key |

RTQMRTSPTLIIHM-KEOHHSTQSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.